molecular formula C10H14O2S B1332916 4-Ethyl-5-propylthiophene-2-carboxylic acid CAS No. 750598-98-2

4-Ethyl-5-propylthiophene-2-carboxylic acid

Cat. No.: B1332916
CAS No.: 750598-98-2
M. Wt: 198.28 g/mol
InChI Key: QIFYZRSSOKPILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-propylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

  • Synthesis chemistry can involve a combination of batch and flow reactions. An example of this is the multistep synthesis of 5-methyl-4-propylthiophene-2-carboxylic acid, demonstrating the utility of integrating different methods for chemical synthesis (Fitzpatrick & Ley, 2016).

Application in Dyeing and Fabric Treatment

  • Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a related compound, is used in the synthesis of disperse dyes. These dyes, when complexed with metals like copper, cobalt, and zinc, show good dyeing performance on polyester and nylon fabrics, exhibiting excellent fastness properties (Abolude et al., 2021).

Pharmaceutical and Biomedical Research

  • Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a structurally similar compound, was used to synthesize novel compounds with potential inhibitory activities against certain plant growths. These compounds were assessed for their potential as antimicrobial agents (Wang et al., 2010).

Chemical Synthesis and Characterization

  • The Gewald synthesis method can produce 2-aminothiophene-3-carboxylates bearing various aryl groups, including those related to 4-Ethyl-5-propylthiophene-2-carboxylic acid. These compounds are of interest due to their potential applications in various chemical processes (Tormyshev et al., 2006).

Industrial and Material Science

  • Ethyl 2-methylthiophene-3-carboxylate, a compound with a similar structure, has been synthesized efficiently for potential use in various industrial applications. The synthesis process offers advantages such as operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-ethyl-5-propylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-3-5-8-7(4-2)6-9(13-8)10(11)12/h6H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFYZRSSOKPILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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